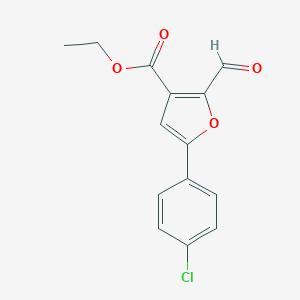

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Description

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-64-9 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate. This furoate derivative, characterized by its ester, aldehyde, and furan functionalities coupled with a halogenated aromatic ring, is a compound of interest in synthetic organic chemistry and medicinal research. This document details its molecular structure, physicochemical properties, a probable synthetic pathway, and key reactive characteristics. It is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a polysubstituted furan derivative. The furan ring, an important heterocyclic motif, is a core structure in numerous natural products and pharmacologically active compounds. The presence of a 4-chlorophenyl group at the 5-position, an ethyl ester at the 3-position, and a reactive formyl (aldehyde) group at the 2-position bestows upon this molecule a unique combination of electronic and steric properties. These features make it a versatile intermediate for the synthesis of more complex molecular architectures, potentially for applications in drug discovery and materials science. This guide aims to consolidate the available information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate | [1] |

| CAS Number | 175276-64-9 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₄ | [1] |

| Molecular Weight | 278.69 g/mol | [1] |

| Melting Point | 188 °C | |

| Appearance | Solid (predicted) | |

| SMILES | CCOC(=O)C1=C(OC(=C1)C1=CC=C(Cl)C=C1)C=O | [1] |

Molecular Structure:

The structure of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate, featuring a central furan ring with substituents at positions 2, 3, and 5, is depicted below.

Caption: Proposed two-step synthesis of the title compound.

The Vilsmeier-Haack Reaction: Mechanism and Protocol

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3][4]The furan ring is sufficiently electron-rich to undergo this electrophilic substitution.

Mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent. [5]2. Electrophilic Aromatic Substitution: The electron-rich furan ring of the precursor attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Exemplary Experimental Protocol (General):

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich furan. This protocol is illustrative and may require optimization for the specific substrate.

-

To a solution of the precursor, ethyl 5-(4-chlorophenyl)-3-furoate (1.0 eq.), in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate.

Reactivity and Potential Applications

The chemical reactivity of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is primarily dictated by the aldehyde and ester functional groups, as well as the substituted furan ring.

-

Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in reactions such as the Wittig reaction, Henry reaction, and reductive amination to introduce further complexity.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

-

Furan Ring: The furan nucleus, while aromatic, can undergo reactions such as Diels-Alder cycloadditions under certain conditions.

The presence of these multiple functional groups makes this compound a valuable building block in organic synthesis. Derivatives of 5-arylfurans have been investigated for a range of biological activities, including potential applications as antitumor and anti-inflammatory agents. [6]The unique substitution pattern of this molecule could be exploited to generate libraries of novel compounds for screening in drug discovery programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the MSDS for structurally related compounds such as other aryl furoates or aromatic aldehydes.

Conclusion

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a multifaceted heterocyclic compound with significant potential as a synthetic intermediate. This guide has provided a summary of its key chemical and physical properties, a probable and well-established synthetic route via the Vilsmeier-Haack reaction, and an overview of its reactivity. The strategic placement of the formyl and ester groups on the 5-aryl furan core provides multiple avenues for further chemical modification, making it a valuable tool for the synthesis of novel and potentially bioactive molecules. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry and applications of this versatile compound.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 13, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-t[3]hiazolo[3,2-a]pyrimidine-6-carboxylate - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

ethyl 5-(chloromethyl)-2-methyl-3-furoate - Chemical Synthesis Database. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ethyl 5-formyl-2-methylfuran-3-carboxylate | C9H10O4 | CID 298615 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of 2-( N-formyl)-5-aryl /aryloxymethyl-1,3,4-thiadiazoles with potential bioactivity in PEG400 - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

ethyl 5-methyl-3-furoate - C8H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 13, 2026, from [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]

-

Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. (n.d.). Retrieved January 13, 2026, from [Link]

-

Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). (n.d.). Retrieved January 13, 2026, from [Link]

-

3-(4-chlorophenyl)-5-ethyl-7h-furo[3,2-g]chromen-7-one - PubChemLite. (n.d.). Retrieved January 13, 2026, from [Link]

-

(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. Furans | Fisher Scientific [fishersci.co.uk]

- 2. ETHYL 5-(4-CHLOROPHENYL)-2-FORMYL-3-FUROATE | 175276-64-9 [amp.chemicalbook.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate (CAS Number: 175276-64-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate (CAS No. 175276-64-9), a substituted furan derivative. While specific biological data for this compound is limited in publicly available literature, this document synthesizes its known physicochemical properties with a proposed, field-proven workflow for its systematic evaluation. The guide is structured to lead researchers through a logical sequence of analytical and biological characterization, from initial purity assessment to potential mechanism of action studies, grounded in the established biological activities of structurally related furan compounds.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds.[1][2] Its utility in medicinal chemistry is well-documented, with furan derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The furan scaffold can act as a bioisostere for other aromatic systems, like a phenyl ring, offering distinct electronic and steric properties that can modulate a compound's interaction with biological targets and improve its pharmacokinetic profile.[1]

Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate belongs to the class of 5-aryl-furan derivatives. The presence of a 4-chlorophenyl group at the 5-position and formyl and ethyl carboxylate groups at the 2- and 3-positions, respectively, suggests a molecule with potential for diverse chemical reactions and biological interactions. This guide outlines a systematic approach to unlock the therapeutic potential of this specific molecule.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is the foundation of its development as a potential therapeutic agent.

Identity and Known Properties

The fundamental properties of Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 175276-64-9 | [4][5][6] |

| IUPAC Name | Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate | [4][5] |

| Molecular Formula | C₁₄H₁₁ClO₄ | [4][5] |

| Molecular Weight | 278.69 g/mol | [4][7] |

| Melting Point | 188 °C | [8] |

| SMILES | CCOC(=O)C1=C(OC(=C1)C1=CC=C(Cl)C=C1)C=O | [4][5] |

| InChIKey | XFOQMTOCKSVCBO-UHFFFAOYSA-N | [4][5] |

Proposed Analytical Characterization Workflow

To ensure the integrity of any subsequent biological studies, the identity, purity, and stability of the compound must be rigorously established.

Caption: Proposed analytical workflow for Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate.

Rationale: HPLC is the gold standard for determining the purity of a non-volatile small molecule. A validated HPLC method can separate the parent compound from any impurities arising from synthesis or degradation.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended to ensure good peak shape and resolution.

-

Elution Gradient: A typical gradient could be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: A photodiode array (PDA) detector is ideal for assessing peak purity and developing a quantitative method at the wavelength of maximum absorbance.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 279.03. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic protons, the furan ring protons, the aldehyde proton, and the ethyl ester group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will confirm the presence of key functional groups, such as the ester carbonyl, the aldehyde carbonyl, and the C-Cl bond.

Proposed Biological Characterization

Given the known biological activities of furan derivatives, a tiered screening approach is recommended to efficiently identify the potential therapeutic value of Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate.

Caption: A tiered approach for the biological characterization of a novel compound.

Tier 1: In Vitro Cytotoxicity Screening

Rationale: The initial step in assessing the potential of a novel compound, particularly one with a scaffold known for anticancer activity, is to evaluate its cytotoxicity against a panel of human cancer cell lines.[4][5][9]

Protocol: MTT Assay for Cell Viability

-

Cell Line Panel: A diverse panel of cancer cell lines should be used, for instance:

-

Leukemia: HL-60

-

Colon Cancer: HCT-116

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549

-

A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into formazan crystals.[4]

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

Tier 2: Mechanism of Action (MoA) Elucidation

If the compound exhibits significant and selective cytotoxicity in Tier 1, the next step is to investigate its mechanism of action. Based on literature for similar compounds, potential mechanisms could involve the induction of apoptosis or cell cycle arrest.[10]

Rationale: To determine if the compound induces cell cycle arrest at a specific phase.

Protocol:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G1, S, or G2/M phase would indicate cell cycle arrest.

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis).

Protocol: Annexin V/Propidium Iodide Staining

-

Treat cells with the compound at its IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours).

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Safety and Handling

As with any novel chemical entity, Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Directions

References

-

Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen. [Link]

-

ChemExpress. (n.d.). CAS 175276-64-9|Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate. Retrieved from [Link]

-

Metabolon. (n.d.). ETHYL 5-(4-CHLOROPHENYL)-2-FORMYLFURAN-3-CARBOXYLATE | CAS 175276-64-9. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 8(1), 470-476. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). ResearchGate. [Link]

-

Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1883. [Link]

-

Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Retrieved from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Foreword: Unraveling the Therapeutic Potential of a Novel Furan Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate, a distinct furan derivative, stands as a molecule of significant interest. While direct and extensive research on its specific mechanism of action is emerging, its structural motifs—the furan ring, the 4-chlorophenyl group, and the reactive formyl moiety—are well-represented in a multitude of biologically active compounds.[1][2][3] This guide, therefore, synthesizes current knowledge from structurally related compounds to propose and explore potential mechanisms of action for Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate. By examining the established activities of its constituent parts, we can construct a scientifically grounded framework for future investigation and drug development efforts. This document is intended to serve as a comprehensive resource, offering not just a review of potential biological activities but also detailed experimental protocols and conceptual workflows to empower researchers in their quest to unlock the full therapeutic potential of this and similar molecules.

Chemical Profile and Structural Rationale for Biological Activity

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a heterocyclic compound characterized by a central furan ring, substituted with a 4-chlorophenyl group at the 5-position, a formyl group at the 2-position, and an ethyl carboxylate group at the 3-position. The convergence of these functional groups provides a compelling rationale for its potential biological activities.

-

The Furan Scaffold: The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3][4][5] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, allows for favorable interactions with various biological targets.[4]

-

The 4-Chlorophenyl Moiety: The presence of a halogenated phenyl ring, specifically a 4-chlorophenyl group, is a common feature in many pharmacologically active compounds, contributing to properties such as analgesic activity.[6] This group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

-

The Formyl Group: The aldehyde (formyl) functionality is a reactive group that can participate in various biological interactions. Notably, formylated peptides are known to interact with formyl peptide receptors (FPRs), which are involved in inflammatory responses.[7][8] While this molecule is not a peptide, the formyl group could potentially engage with other biological nucleophiles or receptor sites.

Hypothesized Mechanisms of Action and Supporting Evidence from Analogous Compounds

Based on the extensive literature on furan derivatives and compounds with similar functional groups, we propose two primary, non-mutually exclusive mechanisms of action for Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate: Anticancer and Anti-inflammatory activities.

Anticancer Activity: A Multi-faceted Approach

Furan derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[1][9][10]

2.1.1. Proposed Mechanism: Inhibition of Tubulin Polymerization

A well-established anticancer strategy is the disruption of microtubule dynamics, which are crucial for cell division.[11][12] Several heterocyclic compounds, including furan derivatives, have been identified as inhibitors of tubulin polymerization.[9]

-

Causality: By binding to tubulin, these agents can prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The planar structure of the furan ring and the steric bulk of the substituted groups in Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate may allow it to fit into the colchicine-binding site of β-tubulin, a common mechanism for tubulin polymerization inhibitors.

2.1.2. Proposed Mechanism: Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Some anthrafuran diones, which are furan-containing compounds, have been shown to inhibit topoisomerase I.[1]

-

Causality: Inhibition of topoisomerase leads to DNA strand breaks and ultimately triggers apoptosis. The planar aromatic system of the furan and chlorophenyl rings could intercalate into DNA or bind to the topoisomerase-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand.

2.1.3. Proposed Mechanism: Modulation of Signaling Pathways

Furan derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[13]

-

Causality: By promoting the activity of tumor suppressor proteins like PTEN, these compounds can downregulate pro-survival signaling pathways, leading to decreased cell proliferation and increased apoptosis.[13]

Experimental Workflow for Investigating Anticancer Activity

Caption: Workflow for investigating the anticancer mechanism of action.

Anti-inflammatory Activity

The structural features of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate also suggest a potential role as an anti-inflammatory agent.[1][3][4]

2.2.1. Proposed Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[14] Furan-containing molecules have been investigated as inhibitors of COX enzymes.[4]

-

Causality: The molecule may bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandin H2. The diaryl heterocyclic structure is a common feature of selective COX-2 inhibitors.

2.2.2. Proposed Mechanism: Inhibition of Pro-inflammatory Cytokine Production

Chronic inflammation is often mediated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Molecular docking studies have suggested that furan-based derivatives can interact with the hydrophilic and hydrophobic pockets of TNF-α.[15][16]

-

Causality: By binding to and inhibiting TNF-α, Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate could reduce the downstream inflammatory cascade, making it a potential therapeutic for inflammatory diseases.

Experimental Workflow for Investigating Anti-inflammatory Activity

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benthamdirect.com [benthamdirect.com]

Foreword: The Furan Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Furan Derivatives

The furan nucleus, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry and drug development.[1] Its deceptively simple structure belies a chemical versatility and a profound capacity to interact with biological systems.[2] Furan and its derivatives are not merely synthetic curiosities; they are integral components of numerous natural products and a vast array of clinically significant pharmaceuticals.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of furan derivatives. We will delve into the chemical properties that make this scaffold so valuable, survey its broad spectrum of pharmacological effects, elucidate key mechanisms of action, and provide field-proven experimental protocols for its evaluation.

The significance of the furan moiety often lies in its role as a bioisostere for other aromatic rings, such as benzene or thiophene.[1] This substitution can favorably modulate a compound's steric and electronic properties, enhancing metabolic stability, solubility, receptor binding affinity, and overall bioavailability.[1] Consequently, furan derivatives have been successfully developed into agents with a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, anticancer, and cardiovascular drugs.[5][6] This document aims to synthesize the current understanding of these activities, offering both foundational knowledge and practical insights to guide the design and development of the next generation of furan-based therapeutics.

The Furan Nucleus: Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological potential of a furan derivative is intrinsically linked to its chemical structure. The aromaticity of the furan ring and the strategic placement of substituents are critical determinants of its pharmacological profile.[1]

-

Aromaticity and Bioisosterism : Furan's aromatic character allows it to engage in various non-covalent interactions with biological targets. It often serves as a bioisosteric replacement for a phenyl ring, offering a different hydrophilic-lipophilic balance while maintaining a similar spatial arrangement.[1] This can be a key strategy for optimizing lead compounds.

-

Key Substitution Positions : The 2- and 5-positions of the furan ring are frequently targeted for substitution, as modifications at these sites significantly influence biological activity.[1]

-

Impact of Substituents : The nature of the substituents plays a crucial role. For instance, the presence of electron-withdrawing groups, such as a nitro group (-NO₂), is a well-established feature in potent antibacterial and anticancer furan derivatives.[1] Conversely, the fusion of the furan ring with other cyclic systems, as seen in benzofurans, often enhances lipophilicity and can improve receptor binding.[1][7] Slight changes in the substitution pattern can lead to distinguishable differences in biological activities.[5][8]

A Spectrum of Biological Activities and Their Mechanisms

Furan derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as valuable scaffolds for tackling a wide range of human diseases.[2][4][9]

Antimicrobial Activity

The antimicrobial properties of furan derivatives, particularly nitrofurans, are well-documented and clinically utilized.[10] These compounds are often active against both Gram-positive and Gram-negative bacteria, and in some cases, fungi like Candida and Aspergillus species.[1][11]

Mechanism of Action: The Nitrofurantoin Paradigm The antibacterial action of 5-nitrofuran derivatives is a classic example of prodrug activation.[10] The mechanism is contingent upon the enzymatic reduction of the nitro group by bacterial nitroreductases within the pathogen.[10]

-

Cellular Uptake : The nitrofuran derivative enters the bacterial cell.

-

Reductive Activation : Bacterial flavoproteins reduce the nitro group to generate highly reactive, short-lived electrophilic intermediates.[1]

-

Macromolecular Damage : These reactive species are non-specific and cause widespread damage to critical bacterial components, including DNA and ribosomal proteins, leading to cell death.[1]

This multi-targeted mechanism is a key reason why bacterial resistance to nitrofurans develops relatively slowly.

Anticancer Activity

The furan scaffold is a feature of numerous compounds with potent antiproliferative activity against various human cancer cell lines.[2][12][13] Their mechanisms are diverse, often involving the modulation of key signaling pathways that are aberrantly activated in cancer.

Mechanism of Action: Targeting Oncogenic Signaling Pathways Many furan derivatives exert their anticancer effects by inhibiting critical pathways involved in cell survival, proliferation, and apoptosis.[12][14]

-

PI3K/Akt/mTOR Pathway Inhibition : This pathway is a central regulator of cell growth and is frequently hyperactivated in cancers like breast cancer.[14] Certain benzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest (commonly at the G2/M phase) and the induction of mitochondrial-mediated apoptosis.[14]

-

Wnt/β-catenin Pathway Suppression : The Wnt pathway is crucial for cell fate and proliferation, and its dysregulation is a hallmark of many cancers, including colorectal cancer.[12] Studies have demonstrated that specific furan derivatives can suppress Wnt/β-catenin signaling, contributing to their antitumor effects.[12]

-

Induction of Apoptosis : By modulating these and other pathways, furan derivatives can shift the balance within a cancer cell from survival to programmed cell death (apoptosis).

Anti-inflammatory Activity

Furan derivatives, both natural and synthetic, have demonstrated significant anti-inflammatory properties.[3][15][16] These effects are often achieved by modulating the production of inflammatory mediators and influencing key inflammatory signaling cascades.

Mechanism of Action: Suppression of Inflammatory Mediators The anti-inflammatory effects of furan derivatives are mediated through several mechanisms:[3]

-

Inhibition of COX Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some furan-containing molecules can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[1][16]

-

Suppression of NO Production : In inflammatory conditions, excess nitric oxide (NO) is produced by inducible nitric oxide synthase (iNOS). Certain benzofuran derivatives can significantly inhibit the production of NO in macrophages without causing cytotoxicity.[3]

-

Modulation of Signaling Pathways : Furan derivatives can regulate cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which are involved in the inflammatory response.[3][16]

Furan Derivatives in Clinical Practice

The therapeutic relevance of the furan scaffold is firmly established by the number of approved drugs that incorporate this moiety. These drugs span a wide range of clinical applications, underscoring the versatility of furan chemistry.[11]

| Drug Name | Furan Derivative Type | Therapeutic Application | Mechanism of Action |

| Nitrofurantoin | Nitrofuran | Antibacterial (Urinary Tract Infections) | Reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA and ribosomes.[1] |

| Ranitidine | Furan-substituted biguanide | Anti-ulcer (H₂ Histamine Receptor Antagonist) | Competitively inhibits histamine binding to H₂ receptors on gastric parietal cells, reducing stomach acid secretion.[4] |

| Furosemide | Furan-substituted sulfonamide | Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, increasing water and electrolyte excretion.[3] |

| Amiodarone | Benzofuran derivative | Antiarrhythmic | A complex, multi-channel blocking agent used in the treatment of ventricular and atrial fibrillation.[5] |

Experimental Protocols for Activity Assessment

The evaluation of biological activity requires robust and reproducible experimental methodologies. The following section details standardized in vitro protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of novel furan derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[10]

Materials:

-

96-well microtiter plates

-

Bacterial/fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Furan derivative stock solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic) and negative control (broth + solvent)

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the furan derivative stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired concentration (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to each well.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative/sterility control (broth only) and a vehicle control (broth + inoculum + solvent).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the furan derivative in which no visible growth (turbidity) is observed.[10]

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MCF-10A) for selectivity assessment.[17]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furan derivative stock solution

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[17]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the furan derivative. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[17]

-

Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[17]

Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This simple and effective in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein (albumin) denaturation, a well-documented cause of inflammation.[15]

Materials:

-

Bovine serum albumin (BSA) solution (1%)

-

Phosphate buffered saline (PBS), pH 6.4

-

Furan derivative solutions at various concentrations

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare reaction mixtures containing 2 mL of various concentrations of the furan derivative (or standard drug) and 2.8 mL of PBS.

-

Add Albumin: To each mixture, add 0.2 mL of the 1% BSA solution.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

The furan ring is a pharmacologically significant scaffold that continues to yield compounds with a broad and potent spectrum of biological activities.[4][9] Its versatility in chemical synthesis and its ability to favorably modulate the properties of drug candidates ensure its enduring importance in medicinal chemistry.[8][18] From established antibacterial agents like nitrofurantoin to novel experimental compounds targeting complex cancer signaling pathways, furan derivatives are at the forefront of therapeutic innovation.[12]

Future research will likely focus on several key areas:

-

Synthesis of Novel Derivatives : The development of new synthetic methodologies will enable the creation of more complex and diverse furan-based chemical libraries.[18]

-

Combating Drug Resistance : Furan derivatives with novel mechanisms of action are needed to address the growing challenge of antimicrobial and anticancer drug resistance.[10]

-

Improving Selectivity and Reducing Toxicity : A primary goal is the design of furan derivatives that are highly selective for their pathological targets, thereby minimizing off-target effects and improving the therapeutic index.[2][4]

-

Exploring New Therapeutic Areas : The neuroprotective and analgesic properties of some furan derivatives suggest that their full therapeutic potential has yet to be completely explored.[5][19]

References

-

A Review on Biological and Medicinal Significance of Furan. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2). Retrieved January 12, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). Molecules. Retrieved January 12, 2026, from [Link]

-

Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). SciSpace. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity of furan derivatives. (2011, July 20). SciSpace. Retrieved January 12, 2026, from [Link]

-

Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. (2025, April 16). BioScience Academic Publishing. Retrieved January 12, 2026, from [Link]

-

Biological activity of furan derivatives (review). (1993). SciSpace. Retrieved January 12, 2026, from [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Efforts towards the synthesis of furan containing bioactive compounds. (2023, December 15). ShareOK. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity of Furan Derivatives. (2011, April 1). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Preprints. Retrieved January 12, 2026, from [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Exploring the role of furan-pyrazole in the treatment of breast cancer: a comprehensive review. (2025, June 30). Asian Journal of Pharmaceutical and Health Sciences. Retrieved January 12, 2026, from [Link]

-

Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Use of furans in synthesis of bioactive compounds. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

comprehensive review on furan and its derivatives. (2024, March 12). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 12, 2026, from [Link]

-

SAR studies of furan derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. (2024, December 6). SpringerLink. Retrieved January 12, 2026, from [Link]

-

Antinociceptive properties of acetylenic thiophene and furan derivatives: Evidence for the mechanism of action. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). Bentham Science Publisher. Retrieved January 12, 2026, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrrolylnaphtho[2,1-b] furan Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti.org. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity studies of furan derivatives. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025, August 16). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biojournals.us [biojournals.us]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

"Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate structural analysis"

An In-Depth Technical Guide for the Structural Analysis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and verification of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (CAS No. 175276-64-9).[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a logical, multi-technique spectroscopic strategy, explaining the causality behind the analytical choices and interpreting the predicted spectral data. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide presents a self-validating workflow for the unambiguous confirmation of the molecule's complex architecture. Detailed experimental protocols and predictive data tables are provided to serve as a practical reference for laboratory application.

Introduction to the Target Molecule

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a polysubstituted furan derivative. Furan motifs are fundamental structural units in a vast array of pharmaceuticals, natural products, and functional materials.[3] The specific arrangement of an ethyl ester, a formyl group, and a chlorophenyl substituent on the furan core makes this molecule a potentially valuable synthetic intermediate. Accurate and rigorous structural characterization is the bedrock of its application in any research or development pipeline, ensuring chemical integrity and reproducibility.

Key Molecular Identifiers:

-

IUPAC Name: Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate[1]

-

Molecular Formula: C₁₄H₁₁ClO₄[1]

-

Molecular Weight: 278.69 g/mol [1]

This guide will systematically detail the analytical methodologies required to confirm this structure.

Molecular Architecture and Functional Group Analysis

A priori analysis of the proposed structure is critical for designing an effective elucidation strategy. The molecule can be deconstructed into key functional domains, each with predictable spectroscopic signatures.

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Composition

4.1 Principle & Rationale Mass spectrometry is the first-line technique to verify the molecular integrity of a synthesized compound. It provides the molecular weight and, with high-resolution instruments, the elemental formula. For this molecule, the presence of chlorine makes MS particularly diagnostic due to chlorine's natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

4.2 Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Given the formula C₁₄H₁₁ClO₄, the monoisotopic mass is 278.03.

-

Isotopic Pattern: A crucial validation point will be the presence of two peaks for the molecular ion:

-

[M]⁺ at m/z 278: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 280: Corresponding to the ³⁷Cl isotope. The intensity of the [M+2]⁺ peak should be approximately one-third that of the [M]⁺ peak.

-

-

Key Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragments include:

-

m/z 249: Loss of the formyl radical (•CHO).

-

m/z 233: Loss of the ethoxy radical (•OCH₂CH₃).

-

m/z 205: Loss of both the ethoxy radical and a carbonyl group (CO).

-

m/z 139: Cleavage yielding the chlorophenyl-furan cation.

-

4.3 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1-1 mg of the purified solid sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA). Set the ionization energy to a standard 70 eV.

-

Sample Introduction: Introduce the sample solution via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500 to ensure capture of the molecular ion and relevant fragments.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak, confirm the [M]⁺/[M+2]⁺ isotopic ratio for chlorine, and identify key fragmentation patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

5.1 Principle & Rationale IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally well-suited for confirming the presence of the key carbonyl (C=O) and aromatic functional groups within the target molecule. [3]The distinction between the aldehyde and ester carbonyl absorptions is a critical validation point.

5.2 Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity & Rationale |

| C-H (Aldehyde) | ~2850 and ~2750 | Medium, two distinct bands characteristic of the C-H stretch on a formyl group. |

| C-H (Aromatic) | ~3100 - 3000 | Medium, sp² C-H stretching from the furan and phenyl rings. |

| C-H (Aliphatic) | ~2980 - 2870 | Medium-Strong, sp³ C-H stretching from the ethyl group. |

| C=O (Aldehyde) | ~1690 - 1670 | Strong. Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| C=O (Ester) | ~1720 - 1700 | Strong. Also lowered by conjugation with the furan double bond. Expected at a higher frequency than the aldehyde C=O. |

| C=C (Aromatic) | ~1600, ~1550, ~1480 | Medium-Strong, characteristic skeletal vibrations of the phenyl and furan rings. |

| C-O-C (Ester/Furan) | ~1300 - 1000 | Strong, multiple bands from C-O stretching vibrations. |

| C-Cl | ~850 - 750 | Strong, C-Cl stretching vibration. |

5.3 Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks and compare them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

6.1 Principle & Rationale NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures. [3]¹H NMR maps the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. Together, they provide an unambiguous blueprint of the molecular framework.

6.2 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | - | Highly deshielded proton directly attached to the electron-withdrawing formyl group. |

| Phenyl-H (ortho to Cl) | 7.4 - 7.6 | Doublet (d) | ~8.5 | Aromatic protons on the chlorophenyl ring, part of an AA'BB' system. |

| Phenyl-H (ortho to Furan) | 7.7 - 7.9 | Doublet (d) | ~8.5 | Aromatic protons on the chlorophenyl ring, deshielded by proximity to the furan ring. |

| Furan-H (at C4) | 7.2 - 7.4 | Singlet (s) | - | The sole proton on the furan ring, appearing as a singlet due to the lack of adjacent protons. |

| O-CH₂ -CH₃ (Ester) | 4.3 - 4.5 | Quartet (q) | ~7.1 | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |

| O-CH₂-CH₃ (Ester) | 1.3 - 1.5 | Triplet (t) | ~7.1 | Methyl protons coupled to the adjacent methylene group. |

6.3 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Aldehyde) | 185 - 195 | Carbonyl carbon of the aldehyde group, typically found at a very downfield shift. |

| C =O (Ester) | 160 - 165 | Carbonyl carbon of the ester group, less deshielded than the aldehyde. |

| Furan/Phenyl Carbons | 115 - 155 | Multiple signals for the 10 aromatic carbons. The carbon bearing the chlorine (C-Cl) will be around 135-140 ppm. |

| O-CH₂ -CH₃ (Ester) | 60 - 65 | Methylene carbon of the ethyl ester, attached to oxygen. |

| O-CH₂-CH₃ (Ester) | 13 - 15 | Methyl carbon of the ethyl ester. |

6.4 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. [4]Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogenous solution into a clean, dry 5 mm NMR tube. [4]3. Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be collected.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This requires a longer acquisition time (hundreds or thousands of scans).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using TMS or the residual solvent peak.

Integrated Analysis: Assembling the Proof

No single piece of data confirms the structure; rather, it is the consilience of all data points that provides irrefutable proof.

Caption: Correlation map linking key spectroscopic evidence to the molecular structure.

-

MS confirms the molecular formula and the presence of one chlorine atom.

-

IR confirms the presence of two distinct carbonyl environments (aldehyde and ester) and aromatic rings.

-

¹H NMR confirms the number and type of protons: one aldehyde, one isolated furan proton, a para-substituted phenyl ring system, and a classic ethyl ester pattern. The integrations (1H:4H:1H:2H:3H) must match the proposed structure.

-

¹³C NMR confirms the presence of 14 unique carbon atoms, including the two distinct, downfield carbonyl carbons.

When all predicted data align with the experimental results, the structure of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is unequivocally verified.

Conclusion

The structural analysis of a complex organic molecule like Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a systematic process of inquiry. It relies on the strategic application of complementary analytical techniques, each providing a unique piece of the structural puzzle. By progressing from mass and compositional analysis (MS) to functional group identification (IR) and finally to a detailed framework map (NMR), researchers can achieve a high degree of confidence in the identity and purity of their material, a prerequisite for any subsequent scientific investigation or application.

References

- BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- Mol-Instincts. (n.d.). ETHYL 5-(4-CHLOROPHENYL)-2-FORMYLFURAN-3-CARBOXYLATE | CAS 175276-64-9.

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

- ChemicalBook. (n.d.). ETHYL 5-(4-CHLOROPHENYL)-2-FORMYL-3-FUROATE | 175276-64-9.

Sources

"spectroscopic data for Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Introduction

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a multifaceted organic compound featuring a furan core, an ethyl ester, a formyl group, and a 4-chlorophenyl substituent. The convergence of these functional groups within a single molecular framework suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. A thorough spectroscopic analysis is paramount for the unambiguous confirmation of its chemical structure, assessment of purity, and for providing a foundational dataset for further research and development.

This guide, intended for researchers, scientists, and professionals in drug development, provides a predictive yet comprehensive overview of the spectroscopic data for Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic interpretation and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind these predictions is explained to provide a robust framework for the analysis of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Behavior

A logical first step in predicting the spectroscopic data is to deconstruct the molecule into its constituent functional groups and analyze their expected contributions to the overall spectra.

Caption: Molecular structure of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their connectivity. The predicted ¹H NMR spectrum of the title compound in a standard solvent like CDCl₃ would exhibit distinct signals for the ethyl group, the furan ring proton, the formyl proton, and the protons of the chlorophenyl ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Furan (H-4) | 7.0 - 7.2 | Singlet (s) | 1H | This proton is on an electron-rich aromatic furan ring, and its chemical shift is influenced by the adjacent ester and phenyl groups. |

| 4-Chlorophenyl (ortho to Cl) | 7.4 - 7.6 | Doublet (d) | 2H | These protons are deshielded by the aromatic ring currents and the inductive effect of the chlorine atom. They are split by the adjacent meta protons. |

| 4-Chlorophenyl (meta to Cl) | 7.6 - 7.8 | Doublet (d) | 2H | These protons are also on the aromatic ring and are split by the ortho protons. |

| Ethyl (-OCH₂CH₃) | 4.3 - 4.5 | Quartet (q) | 2H | The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. They are split by the three protons of the methyl group. |

| Ethyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region and are split by the two protons of the methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts relative to TMS (0.00 ppm). Analyze the splitting patterns to deduce the coupling between neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde Carbonyl (-C HO) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded. |

| Ester Carbonyl (-C OOEt) | 160 - 165 | The carbonyl carbon of an ester is also deshielded, though typically less so than an aldehyde. |

| Furan C-2 | 150 - 155 | Carbon attached to the formyl group and the furan oxygen. |

| Furan C-5 | 145 - 150 | Carbon attached to the chlorophenyl group and the furan oxygen. |

| Furan C-3 | 120 - 125 | Carbon attached to the ester group. |

| Furan C-4 | 115 - 120 | The only furan carbon with a directly attached proton. |

| 4-Chlorophenyl C-ipso | 130 - 135 | Carbon directly attached to the furan ring. |

| 4-Chlorophenyl C-para (with Cl) | 135 - 140 | Carbon attached to the chlorine atom. |

| 4-Chlorophenyl C-ortho | 129 - 132 | Ortho to the point of attachment to the furan ring. |

| 4-Chlorophenyl C-meta | 128 - 130 | Meta to the point of attachment to the furan ring. |

| Ethyl (-OC H₂CH₃) | 60 - 65 | The methylene carbon is attached to an electronegative oxygen. |

| Ethyl (-OCH₂C H₃) | 14 - 16 | The terminal methyl carbon is in a typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| Aldehyde C-H | 2820-2850 and 2720-2750 | Medium, sharp | C-H Stretch |

| Aldehyde C=O | 1680 - 1700 | Strong, sharp | C=O Stretch (conjugated) |

| Ester C=O | 1710 - 1730 | Strong, sharp | C=O Stretch (conjugated) |

| Aromatic C=C | 1450 - 1600 | Medium to weak | C=C Stretch |

| Furan C-O-C | 1000 - 1300 | Strong | C-O Stretch |

| C-Cl | 700 - 800 | Medium | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[1][2][3]

Caption: A conceptual workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula is C₁₅H₁₁ClO₄. The predicted monoisotopic mass would be approximately 290.03 g/mol . The mass spectrum should show a characteristic M⁺ and M+2 pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z [M - 45]⁺ would be expected from the cleavage of the ester.

-

Loss of the ethyl group (-CH₂CH₃): A fragment ion at m/z [M - 29]⁺.

-

Loss of carbon monoxide (-CO): A fragment at m/z [M - 28]⁺ from the aldehyde or ester carbonyl.

-

Cleavage of the chlorophenyl group: A fragment corresponding to the chlorophenyl cation at m/z 111/113.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ethyl ester, other hydrogen rearrangements can occur.[4][5]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that will likely produce more fragmentation, which is useful for structural elucidation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

-

Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.[6]

Conclusion